4-(4-Methoxybenzyl)-3-thiosemicarbazide
CAS No.: 16735-76-5
Cat. No.: VC21035107
Molecular Formula: C9H13N3OS
Molecular Weight: 211.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16735-76-5 |
|---|---|
| Molecular Formula | C9H13N3OS |
| Molecular Weight | 211.29 g/mol |
| IUPAC Name | 1-amino-3-[(4-methoxyphenyl)methyl]thiourea |
| Standard InChI | InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14) |
| Standard InChI Key | RJYHJXVBSQAYNL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=S)NN |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=S)NN |
Introduction
Chemical Identity and Structure
Basic Identification
4-(4-Methoxybenzyl)-3-thiosemicarbazide is uniquely identified through several chemical registry systems and nomenclature protocols. The compound's precise identification is essential for research reproducibility and regulatory compliance.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 16735-76-5 |
| Molecular Formula | C9H13N3OS |
| Molecular Weight | 211.288 g/mol |
| European Community (EC) Number | 674-160-0 |
| MDL Number | MFCD00060591 |
| DSSTox Substance ID | DTXSID60351868 |
| Wikidata | Q82128663 |
The compound is formally recognized by several synonyms in chemical literature and databases, including N-(4-methoxybenzyl)hydrazinecarbothioamide, 3-amino-1-[(4-methoxyphenyl)methyl]thiourea, and 1-amino-3-[(4-methoxyphenyl)methyl]thiourea .
Structural Characteristics
4-(4-Methoxybenzyl)-3-thiosemicarbazide belongs to the thiosemicarbazide class of compounds, characterized by the presence of the -NH-NH-C(=S)-NH2 functional group. The molecular structure features a methoxybenzyl substituent attached to the thiosemicarbazide moiety, which contributes significantly to its biological activity profile and physicochemical properties.
The compound contains several key functional groups:
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A thiosemicarbazide moiety with a thiocarbonyl (C=S) group
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A methoxy (-OCH3) group at the para position of the benzyl ring
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Multiple nitrogen atoms that can participate in hydrogen bonding
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A sulfur atom that enhances reactivity and coordination capacity
The presence of these functional groups, particularly the sulfur-containing thiosemicarbazide moiety, enables the compound to form coordination complexes with metal ions, which may contribute to some of its biological activities .
Physical Properties
Physical State and Appearance
4-(4-Methoxybenzyl)-3-thiosemicarbazide typically appears as a solid at room temperature, with physical characteristics that influence its handling, storage, and application in research settings .
Thermodynamic and Physical Parameters
The compound exhibits specific thermodynamic and physical parameters that are crucial for its identification, purification, and application in various research contexts.
Table 2: Physical and Thermodynamic Properties
| Property | Value | Determination Method |
|---|---|---|
| Melting Point | 131-133°C | Experimental |
| Boiling Point | 362.5±44.0°C | Predicted |
| Density | 1.224±0.06 g/cm³ | Predicted |
| pKa | 10.60±0.70 | Predicted |
| Appearance | Solid at room temperature | Observed |
| Solubility | Moderate in organic solvents | Experimental |
These properties, particularly the melting point range of 131-133°C, serve as important criteria for assessing the purity and identity of synthesized or commercially obtained samples .
Solubility Profile
4-(4-Methoxybenzyl)-3-thiosemicarbazide demonstrates moderate solubility in organic solvents, a characteristic that influences its applications in chemical synthesis and biological testing . The presence of both polar functional groups (thiosemicarbazide) and a lipophilic moiety (methoxybenzyl) contributes to its solubility behavior in different solvent systems.
Biological and Pharmacological Activities
General Biological Significance
Thiosemicarbazide derivatives, including 4-(4-Methoxybenzyl)-3-thiosemicarbazide, have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The compound's structure, featuring both the thiosemicarbazide functional group and the methoxybenzyl substituent, contributes to its potential pharmacological properties .
Antimicrobial Properties
The compound has been investigated for potential antimicrobial activities, as is common with many thiosemicarbazide derivatives. The presence of the thiosemicarbazide moiety, particularly its sulfur atom, may contribute to interactions with microbial cellular components that disrupt normal cellular functions .
Structure-Activity Relationships
The structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide allows for various modifications that can lead to derivatives with enhanced efficacy or selectivity for specific biological targets. The methoxybenzyl substituent contributes to the compound's lipophilicity, which influences its cell permeability and interaction with biomolecular targets .
Synthesis and Chemical Reactions
Synthetic Approaches
While the search results don't provide specific synthetic routes for 4-(4-Methoxybenzyl)-3-thiosemicarbazide, thiosemicarbazide derivatives are typically synthesized through the reaction of hydrazine derivatives with isothiocyanates or through the reaction of aldehydes with thiosemicarbazide.
Reactivity Patterns
4-(4-Methoxybenzyl)-3-thiosemicarbazide exhibits several characteristic reactivity patterns:
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Complex formation with metal ions: The sulfur atom in the thiosemicarbazide moiety can coordinate with various metal ions, forming stable complexes .
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Participation in redox reactions: The compound may undergo oxidation-reduction reactions, particularly involving the sulfur atom .
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Structural modifications: The basic framework allows for chemical modifications to enhance specific properties or activities, making it a versatile starting material for developing new compounds with potentially enhanced biological activities .
| Product Description | Purity | Price Range | Estimated Delivery |
|---|---|---|---|
| Hydrazinecarbothioamide, N-[(4-methoxyphenyl)methyl]- | 98% | 30.00 €~230.00 € | Mon 21 Apr 25 |
| 4-(4-Methoxybenzyl)-3-thiosemicarbazide | - - - | 127.00 € | Tue 22 Apr 25 |
| 4-(4-Methoxybenzyl)-3-thiosemicarbazide | - - - | To inquire | Fri 02 May 25 |
| 4-(4-Methoxybenzyl)-3-thiosemicarbazide | Min. 95% | - - - | Discontinued product |
This commercial availability facilitates research into the compound's properties and potential applications in various fields .
Research Applications
The compound is primarily used in research settings, particularly in:
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Medicinal chemistry research: Investigation of new therapeutic agents
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Coordination chemistry: Study of metal-ligand interactions
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Structure-activity relationship studies: Development of more effective derivatives
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Drug discovery programs: Screening for specific biological activities
Research and Development Perspectives
Current Research Focus
Current research involving 4-(4-Methoxybenzyl)-3-thiosemicarbazide appears to focus on its potential pharmacological applications, particularly in antimicrobial and anticancer domains. The compound's ability to form coordination complexes with metal ions makes it an interesting candidate for developing metal-based therapeutic agents .
Future Research Directions
Several promising research directions for 4-(4-Methoxybenzyl)-3-thiosemicarbazide include:
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Development of more potent and selective derivatives through structural modifications
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Investigation of specific molecular targets and mechanisms of action
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Exploration of metal complexes for enhanced biological activities
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Formulation studies to improve delivery and bioavailability
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Expanded screening against diverse biological targets to identify new applications
Challenges and Limitations
Despite its potential, research on 4-(4-Methoxybenzyl)-3-thiosemicarbazide faces several challenges:
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Limited published data on specific biological activities and mechanisms
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Need for more comprehensive toxicological assessments
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Competition from other thiosemicarbazide derivatives with established activities
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Potential stability issues under physiological conditions
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